(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-6-12(7-8)10(13)4-3-9-2-1-5-14-9/h1-5,8H,6-7,11H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVRVKJPVDAPGQ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds containing furan and azetidine moieties exhibit promising antimicrobial properties. A study highlighted the synthesis of various derivatives of furan compounds, which demonstrated substantial antifungal activity against pathogens such as Aspergillus fumigatus . The specific activity of this compound has not been extensively documented, but its structural analogs suggest potential efficacy.
Antiviral Activity
The furan ring in the compound is known to enhance antiviral activity. In a related study, similar furan derivatives were evaluated for their ability to inhibit viral replication, particularly against SARS-CoV and related viruses . The mechanism often involves interference with viral entry or replication processes. Further investigation into this compound could elucidate its specific antiviral mechanisms.
Anticancer Activity
Recent studies have explored the cytotoxic effects of azetidine derivatives on various cancer cell lines. Compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells . The potential of this compound as an anticancer agent warrants further exploration through in vitro and in vivo studies.
Case Study 1: Antifungal Evaluation
A derivative structurally related to this compound was tested for antifungal properties. Results indicated an IC value comparable to established antifungals, suggesting that modifications to the azetidine or furan components could enhance activity .
Case Study 2: Antiviral Screening
In a screening of various furan derivatives against viral targets, compounds with similar scaffolds demonstrated significant inhibition of viral replication in cell culture models. This suggests that this compound may exhibit similar properties and should be included in future antiviral studies .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to (2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibit significant anticancer properties. Research has demonstrated that derivatives of furan-containing compounds can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For example, arylthioindole derivatives were synthesized and shown to inhibit cell growth at low nanomolar concentrations, suggesting that modifications to the furan structure could enhance potency against cancer cells .
Antimicrobial Properties
The incorporation of azetidine and furan moieties in drug design has been linked to enhanced antimicrobial activity. Compounds with these features have been tested against various bacterial strains, showing promising results in inhibiting growth, which may be attributed to their ability to disrupt cellular processes in pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications at the furan ring or the azetidine nitrogen can lead to variations in biological activity. For instance, substituting different functional groups can enhance binding affinity to target proteins involved in cancer progression or microbial resistance.
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of this compound highlighted its potential as an anticancer agent. The derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing that specific substitutions significantly increased their potency compared to the parent compound .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a potential role in developing new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural and Substituent Variations
Table 1: Key Structural Features of Selected Chalcone Derivatives
Key Observations :
- The 3-aminoazetidine group in the target compound introduces a compact, polar substituent compared to bulkier aromatic or heteroaromatic groups (e.g., indole in or piperidine in LabMol-80). This may enhance solubility and target binding specificity .
Physicochemical Properties
Table 2: Physical Properties of Selected Chalcones
Key Observations :
Crystallographic and Computational Insights
- Crystal Packing : Furanyl chalcones like FC and FDC () exhibit planar structures stabilized by intramolecular H-bonds. The azetidine ring in the target compound may disrupt planarity, altering packing efficiency and solubility .
- Hirshfeld Analysis : In indole-based chalcones (), C–H···O and π-π interactions dominate. The target compound’s NH₂ group could introduce additional H-bonding networks .
Preparation Methods
Reductive Cyclisation of Imines
One of the most prominent methods for synthesizing azetidine derivatives involves reductive cyclisation of imines. This method typically starts from γ-haloalkyl-imines or related precursors, which upon treatment with reducing agents such as sodium borohydride in methanol, undergo intramolecular cyclisation to form the azetidine ring.
Salgado et al. reported moderate to high yields of 1-alkyl-2-methyl-3,3-dimethoxyazetidines via reductive cyclisation of imines using sodium borohydride under reflux conditions in methanol. The reaction conditions were optimized by adjusting equivalents of sodium borohydride to drive completion, especially for sterically hindered substituents.
A related method involves the ring expansion of aziridines to azetidines, where N-alkylidene-(2,3-dibromo-2-methylpropyl) amines undergo reduction and subsequent cyclisation via an SN2 mechanism, followed by thermal ring expansion to yield azetidines. However, this method suffers from side reactions leading to isomerization and lower isolated yields.
[2+2]-Cycloaddition of 2-Aminomalonate with Chalcones
Ye et al. developed a two-step procedure involving [2+2]-cycloaddition of amide-protected 2-aminomalonates with chalcones to synthesize highly functionalized chiral azetidines. This method proceeds via Michael addition followed by oxidative cyclisation at room temperature, yielding azetidines with high diastereoselectivity (anti:syn >95:5) and moderate to good yields (46-75%). The electronic nature of substituents on chalcones influences the yield, with electron-withdrawing groups lowering the product yield.
Other Cyclisation Approaches
Cyclisation of enantiopure homoallylamines and substituted homoallylamines has been reported for azetidine synthesis, with variations in substituents affecting yields and stereochemistry.
Azetidine derivatives have also been synthesized via palladium-catalyzed cyclopalladation of azetidines, although this is more relevant for complex functionalization than initial ring formation.
Amino Functionalization of Azetidine
The incorporation of the amino group at the 3-position of the azetidine ring is typically achieved either by:
Using amino-substituted precursors in the reductive cyclisation step, where the amine functionality is introduced prior to or during ring closure.
Post-synthetic modification of the azetidine ring via nucleophilic substitution or amination reactions.
The amino group’s presence is critical for the biological activity and reactivity of the molecule, and its introduction must be carefully controlled to avoid side reactions.
Formation of the (2E)-3-(Furan-2-yl)prop-2-en-1-one Moiety
The propenone (chalcone-like) fragment bearing the furan ring is typically prepared via Claisen–Schmidt condensation between furan-2-carbaldehyde and an appropriate ketone or amine-substituted acetophenone analog.
The (2E) configuration is favored due to the thermodynamic stability of the trans-enone.
The coupling of the azetidine amine to the α,β-unsaturated carbonyl system can be achieved through nucleophilic substitution or amide bond formation, depending on the exact synthetic route.
Representative Synthetic Route
A plausible synthetic route based on literature precedents is as follows:
Research Findings and Optimization
The reductive cyclisation step is sensitive to substituent sterics and electronic effects; bulky substituents require increased reducing agent equivalents for completion.
The electronic nature of substituents on the chalcone affects yield and diastereoselectivity in the [2+2]-cycloaddition method.
Reaction temperature and solvent choice significantly influence enantiomeric excess and conversion rates in azetidine synthesis catalyzed by metal complexes, although these findings are more relevant to substituted azetidines used as ligands rather than direct preparation of the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Reductive cyclisation of imines | Sodium borohydride, methanol, reflux | Moderate to high yields, straightforward | Sensitive to sterics, possible side reactions | Moderate to high (varies) |
| [2+2]-Cycloaddition with aminomalonate | Chalcones, amide-protected 2-aminomalonate, oxidative cyclisation | High diastereoselectivity, mild conditions | Moderate yields, sensitive to substituents | 46-75% |
| Aziridine ring expansion | N-alkylidene dibromo amines, sodium borohydride, heat | Access to substituted azetidines | Low yields due to isomerization | Low to moderate |
| Claisen–Schmidt condensation | Furan-2-carbaldehyde, base | Simple, well-established | Requires purification for E-isomer | High |
Q & A
Q. What established synthetic routes are available for (2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key steps include:
- Azetidine Ring Formation : Reacting 3-aminoazetidine with a suitable ketone precursor under basic conditions (e.g., KOH/ethanol).
- α,β-Unsaturated Ketone Assembly : Using Claisen-Schmidt condensation between furan-2-carbaldehyde and a ketone derivative, catalyzed by Fe₂O₃@SiO₂/In₂O₃ nanoparticles to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents like DMF or THF improve reaction homogeneity, while low temperatures (0–5°C) minimize side reactions.
- Yield Monitoring : Techniques like TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) ensure reaction progression.
Q. How is the stereochemical configuration of the α,β-unsaturated ketone moiety confirmed experimentally?
- Methodological Answer : The E-configuration is verified using:
- X-ray Crystallography : Single-crystal studies reveal bond lengths (e.g., C=C ~1.34 Å) and torsion angles (e.g., 175–180° for trans geometry). For analogous compounds, triclinic systems (space group P1) with unit cell parameters (a = 7.135 Å, b = 10.163 Å, c = 17.013 Å) are typical .
- NMR Spectroscopy : J coupling constants (~15–17 Hz for trans vinyl protons in ¹H NMR) and NOE correlations.
- IR Spectroscopy : Stretching frequencies for conjugated C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹).
Advanced Research Questions
Q. What computational methods are used to predict electron distribution and reactive sites in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations map frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to identify nucleophilic (furan oxygen) and electrophilic (ketone carbonyl) sites .
- Molecular Electrostatic Potential (MEP) : Visualizes charge density, highlighting regions prone to electrophilic attack (e.g., azetidine nitrogen).
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., aqueous vs. DMSO environments) to assess conformational stability.
Q. How do structural modifications at the azetidine or furan rings affect stability under varying pH conditions?
- Methodological Answer :
- Azetidine Modifications : Introducing electron-withdrawing groups (e.g., nitro) increases ring strain, reducing stability at basic pH. Stability assays (HPLC monitoring over 24 hours at pH 3–10) show degradation rates increase above pH 7.
- Furan Modifications : Fluorination at the 5-position of furan enhances oxidative stability (e.g., slower degradation in H₂O₂ solutions) but reduces solubility.
- Experimental Design : Use buffered solutions (PBS, citrate) with controlled temperature (25°C ± 0.5°C) and UV-Vis spectroscopy (λ = 270 nm) for real-time monitoring .
Q. What strategies resolve contradictions in bioactivity data from different experimental models?
- Methodological Answer :
- Control for Matrix Effects : Spiking experiments in biological fluids (e.g., serum) identify interference from proteins or salts.
- Dose-Response Reproducibility : Test multiple concentrations (e.g., 1–100 µM) across cell lines (HEK293 vs. HeLa) to account for model-specific variability.
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) and power analysis to determine sample size adequacy.
- Degradation Mitigation : For time-sensitive assays, implement continuous cooling (4°C) to slow organic degradation during long-term experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
